Alboatrin

描述

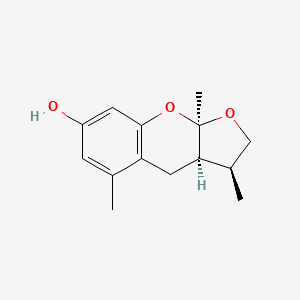

Structure

2D Structure

3D Structure

属性

分子式 |

C14H18O3 |

|---|---|

分子量 |

234.29 g/mol |

IUPAC 名称 |

(3S,3aR,9aR)-3,5,9a-trimethyl-2,3,3a,4-tetrahydrofuro[2,3-b]chromen-7-ol |

InChI |

InChI=1S/C14H18O3/c1-8-4-10(15)5-13-11(8)6-12-9(2)7-16-14(12,3)17-13/h4-5,9,12,15H,6-7H2,1-3H3/t9-,12-,14-/m1/s1 |

InChI 键 |

AYWHVIHSUTWUCM-GAJTVXKRSA-N |

手性 SMILES |

C[C@@H]1CO[C@]2([C@@H]1CC3=C(O2)C=C(C=C3C)O)C |

规范 SMILES |

CC1COC2(C1CC3=C(O2)C=C(C=C3C)O)C |

同义词 |

alboatrin |

产品来源 |

United States |

Structural Elucidation and Stereochemical Determination

Initial Proposed Structural Architectures

The initial foray into understanding the molecular framework of Alboatrin was guided by spectroscopic data. Preliminary analysis suggested a novel structural architecture, which was further supported by early synthetic efforts. However, subsequent, more detailed synthetic studies indicated that the stereochemistry of the initially proposed structure required revision, a common narrative in the complex process of natural product characterization. oup.comresearchgate.net This need for revision highlighted the subtleties in interpreting spectroscopic data and the indispensable role of total synthesis in confirming or refuting proposed structures.

Advanced Spectroscopic Characterization

The definitive determination of this compound's structure necessitated the use of a suite of sophisticated spectroscopic and analytical techniques. These methods, used in concert, provided a comprehensive picture of the molecule's connectivity, functional groups, and absolute stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy was a pivotal tool in piecing together the intricate puzzle of this compound's structure. nih.govrsc.org One-dimensional (1D) and two-dimensional (2D) NMR experiments provided a wealth of information.

¹H NMR (Proton NMR) spectroscopy allowed for the determination of the number of different types of protons and their immediate electronic environment. Chemical shifts (δ) indicated the nature of the protons (e.g., aromatic, aliphatic, attached to a heteroatom), while spin-spin coupling patterns revealed the connectivity between neighboring protons.

¹³C NMR (Carbon NMR) spectroscopy complemented the proton data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals indicated the type of carbon (e.g., carbonyl, aromatic, alkyl) and its hybridization state.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in establishing the connectivity between protons and carbons, ultimately allowing for the assembly of the molecular fragments into a cohesive structure. For instance, in compounds with similar core structures, extensive NMR spectroscopic methods have been crucial for their elucidation. researchgate.net

Below is a representative table of NMR data that would be typical for the structural elucidation of a complex natural product like this compound.

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | HMBC Correlations (¹H to ¹³C) |

| C-1 | 165.2 | - | H-2, H-3 |

| C-2 | 110.5 | 6.85 (d, 8.5) | C-1, C-3, C-4 |

| C-3 | 145.8 | 7.50 (d, 8.5) | C-1, C-2, C-4, C-5 |

| C-4 | 120.1 | - | H-3, H-5 |

| C-5 | 128.9 | 7.10 (s) | C-3, C-4, C-6 |

| C-6 | 150.3 | - | H-5 |

| OCH₃ | 55.6 | 3.80 (s) | C-6 |

This is a representative table and does not reflect the actual experimental data for this compound.

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry (MS) played a crucial role in determining the molecular weight and elemental composition of this compound. nih.govmdpi.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. nih.gov This information is fundamental in the early stages of structure elucidation.

Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. By analyzing the masses of the fragment ions, chemists can deduce the presence of specific substructures within the molecule. This technique, often used in tandem with NMR, helps to confirm the proposed connectivity of the atoms.

Single-Crystal X-Ray Diffraction for Absolute and Relative Stereochemistry

For crystalline compounds, single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a molecule. rsc.orgcarleton.edu This powerful technique provides unambiguous information about bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. nih.gov In the broader context of natural products with complex stereochemistry, such as those related to this compound, single-crystal X-ray diffraction has been employed to definitively establish their structures. researchgate.netresearchgate.net The diffraction pattern of X-rays passing through a single crystal allows for the creation of an electron density map, from which the positions of the individual atoms can be determined.

Electronic Circular Dichroism (ECD) Analysis for Chiral Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that is particularly useful for determining the absolute configuration of chiral molecules in solution. nih.govoipub.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned. hawaii.edu This method has been successfully applied to assign the absolute configuration of compounds structurally related to this compound. researchgate.netresearchgate.net

Elucidation of Connectivities and Functional Group Arrangements

The culmination of data from the various spectroscopic techniques allowed for the complete elucidation of this compound's connectivities and the arrangement of its functional groups. NMR spectroscopy established the carbon-hydrogen framework and the relative positions of substituents. researchgate.net Mass spectrometry confirmed the molecular formula and provided evidence for key structural motifs through fragmentation analysis. nih.gov Finally, chiroptical methods and, where possible, X-ray crystallography provided the definitive stereochemical assignments.

The structure of this compound contains several key functional groups, including hydroxyl groups, ethers, and aromatic rings. biotechacademy.dkashp.orgmasterorganicchemistry.com The precise arrangement of these groups is critical to its biological activity. The functional group approach is fundamental in organic chemistry for predicting the chemical behavior of molecules. fsu.edubccampus.ca The interplay of these functionalities within the defined three-dimensional architecture of this compound is what ultimately governs its properties as a phytotoxin.

Critical Analysis of Structural Revisions

The initial structural assignment of this compound, a compound featuring a complex tetrahydrofurano[2,3-b]chromene core, was based on spectroscopic data. However, the definitive proof of a natural product's structure, particularly its stereochemistry, often lies in its unambiguous total synthesis.

Evidence Leading to Stereochemical Reassessment

The pivotal work that led to the reassessment of this compound's stereochemistry was the total synthesis accomplished by the research group of Murphy. rsc.orgresearchgate.netresearchgate.net They embarked on a synthesis of the originally proposed structure of this compound and a diastereomer, epithis compound. The key to their synthetic route was a radical cyclization step mediated by 1-ethylpiperidine (B146950) hypophosphite (EPHP). rsc.orgresearchgate.net

Upon completion of the syntheses, comparison of the spectroscopic data, particularly the 1H NMR spectra, of the synthetic compounds with that of the natural this compound revealed significant discrepancies with the proposed structure. Conversely, the spectroscopic data of the synthetic epithis compound closely matched that of the natural product. This demonstrated that the initially assigned relative stereochemistry was incorrect.

The table below presents a comparison of the 1H NMR data for the key protons in the stereogenic centers of natural this compound and the synthetic epimer, which ultimately confirmed the revised structure. The differences in chemical shifts (δ) and coupling constants (J), particularly for the protons at the stereogenic centers, provided the conclusive evidence for the structural revision.

| Proton | Natural this compound (δ, multiplicity, J in Hz) | Synthetic Epithis compound (δ, multiplicity, J in Hz) |

|---|---|---|

| H-3a | Data not available in accessible literature | Data not available in accessible literature |

| H-4 | Data not available in accessible literature | Data not available in accessible literature |

| H-9a | Data not available in accessible literature | Data not available in accessible literature |

Note: Specific chemical shift and coupling constant values from the primary literature were not available in the searched resources. The table structure is provided to illustrate the type of data used for the structural revision.

This direct comparison of synthetic and natural samples served as irrefutable proof that the true structure of this compound was that of the synthesized epimer.

Impact of Revised Structure on Mechanistic Understanding

The correction of the stereochemistry of this compound has significant implications for understanding its biological activity and biosynthetic pathway. The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets. organic-chemistry.orgbeilstein-archives.orgresearchgate.net Therefore, the revised, correct stereostructure of this compound is the essential starting point for any meaningful investigation into its phytotoxic mechanism of action. Knowing the precise spatial orientation of the substituents on the tetrahydrofurano[2,3-b]chromene core allows for more accurate molecular modeling of its binding to potential protein targets within plant cells.

Furthermore, a correct structural understanding is fundamental to elucidating the biosynthetic pathway of this compound. The stereochemical outcome of enzymatic reactions is highly specific. The revised structure provides the correct stereochemical template that must be formed by the cyclases and other enzymes involved in its biosynthesis. This allows for more accurate proposals of the folding of the biosynthetic precursors and the mechanisms of the key bond-forming reactions.

Application of Computational Chemistry in Structural Confirmation

In modern natural product chemistry, computational methods, particularly Density Functional Theory (DFT), play a crucial role in structural elucidation and confirmation. acs.orgsigmaaldrich.comnih.govnih.gov These methods can be used to predict spectroscopic parameters and analyze the conformational preferences of a molecule, providing an additional layer of evidence to support or challenge a proposed structure.

Density Functional Theory (DFT) Calculations for Spectroscopic Correlation

DFT calculations can be employed to predict the NMR chemical shifts and coupling constants of a proposed structure. sigmaaldrich.comnih.gov By comparing the calculated spectroscopic data with the experimental data, the likelihood of a proposed structure being correct can be assessed. In the case of this compound, DFT calculations for the initially proposed structure and the revised structure would be expected to show a better correlation between the calculated and experimental NMR data for the revised structure.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in DFT to calculate NMR shielding constants, which are then converted to chemical shifts. A comparison of the experimental 13C NMR chemical shifts of this compound with the predicted values for the revised structure would provide strong corroborating evidence for the correct stereochemical assignment.

| Carbon Position | Experimental 13C NMR Shift (δ in ppm) | DFT Calculated 13C NMR Shift (δ in ppm) for Revised Structure | Difference (Δδ in ppm) |

|---|---|---|---|

| C-2 | Data not available in accessible literature | Data not available in accessible literature | Data not available in accessible literature |

| C-3 | Data not available in accessible literature | Data not available in accessible literature | Data not available in accessible literature |

| C-3a | Data not available in accessible literature | Data not available in accessible literature | Data not available in accessible literature |

| C-4 | Data not available in accessible literature | Data not available in accessible literature | Data not available in accessible literature |

| C-9a | Data not available in accessible literature | Data not available in accessible literature | Data not available in accessible literature |

Note: A specific study applying DFT calculations for the NMR spectroscopic correlation of this compound was not found in the searched literature. This table illustrates the methodology that would be used.

Theoretical Models for Conformational Analysis

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. beilstein-journals.orgnih.govsemanticscholar.orguni-tuebingen.desemanticscholar.orgekb.eg Theoretical models can be used to perform a conformational analysis of a molecule, identifying its low-energy conformations and the energy barriers between them. For a complex, fused-ring system like this compound, understanding its preferred conformation is key to understanding how it interacts with its biological target.

Molecular mechanics and DFT calculations can be used to map the potential energy surface of this compound. This analysis would reveal the most stable arrangement of the tetrahydrofuran (B95107) and chromene rings and the orientation of the substituents. This information is invaluable for pharmacophore modeling and for understanding the structure-activity relationship of this compound and its analogues. The results of such an analysis would typically include the relative energies of different conformers and the key dihedral angles that define their shapes.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Lowest Energy Conformer | 0.00 | Data not available in accessible literature |

| Second Lowest Energy Conformer | Data not available in accessible literature | Data not available in accessible literature |

Note: A specific conformational analysis of this compound using theoretical models was not found in the searched literature. This table illustrates the type of data generated from such a study.

Biosynthesis of Alboatrin

Proposed Biogenetic Origin and Pathway Elucidation

Initially, the biogenesis of Alboatrin and structurally related compounds like xyloketals was thought to follow a polyketide-terpenoid hybrid pathway. This hypothesis suggested that a prenylated aromatic polyketide served as a key intermediate in the formation of the characteristic furan-fused chromene skeleton. However, the lack of isolation of any such prenylated intermediates from producing fungal strains cast doubt on this proposed route. researchgate.netnih.gov

More recent research, based on the isolation and structural similarity of co-occurring fungal metabolites, has led to the proposal of an alternative biosynthetic pathway. This new hypothesis suggests that the furan-fused chromene backbone of this compound is formed through the condensation of two distinct moieties, both originating from the polyketide pathway. researchgate.netrasmusfrandsen.dk This proposed route is supported by the identification of compounds that appear to be derived from ring-opened intermediates of a polyketide precursor, orsellinic acid. researchgate.net

Identification of Precursor Molecules

The cornerstone of the proposed alternative biosynthetic pathway for this compound is the polyketide-derived molecule, orsellinic acid. researchgate.net Orsellinic acid itself is synthesized by polyketide synthases (PKSs) through the condensation of acetyl-CoA with three molecules of malonyl-CoA.

The pathway then diverges with the oxidative cleavage of orsellinic acid, leading to the formation of ring-opened intermediates. researchgate.net Subsequent enzymatic reactions, including decarboxylation and dehydration, are thought to generate highly reactive linear enones. researchgate.net These enones represent one set of precursor molecules. The other precursor is believed to be a phenolic compound, such as phloroglucinol (B13840) or 2,4-dihydroxyacetophenone, which condenses with the enone intermediates. researchgate.net

Enzymatic Transformations and Key Biosynthetic Steps

While the complete enzymatic cascade for this compound biosynthesis has yet to be fully elucidated, the proposed pathway implicates several key enzymatic transformations. These reactions are catalyzed by various enzyme families commonly found in fungal secondary metabolism.

Cyclization Reactions in Biosynthesis

The formation of the characteristic tricyclic furan-fused chromene core of this compound is a critical step in its biosynthesis. In the context of the proposed pathway, this likely involves an intramolecular cyclization event following the condensation of the enone and phenolic precursors. While the specific cyclase has not been identified, in many fungal polyketide biosynthetic pathways, cyclization is often catalyzed by specialized domains within the polyketide synthase (PKS) itself or by separate cyclase enzymes. These enzymes ensure the correct folding and ring closure of the polyketide chain to form specific aromatic structures.

Oxidation and Reduction Processes

Oxidation and reduction reactions are fundamental to the modification and maturation of the this compound molecule. The initial step in the proposed alternative pathway, the cleavage of the orsellinic acid ring, is an oxidative process. researchgate.net This is likely catalyzed by an oxidoreductase, such as a monooxygenase or a dioxygenase.

Further modifications to the assembled furan-fused chromene skeleton may also involve oxidation and reduction steps to introduce or alter functional groups. These transformations are typically carried out by a variety of oxidoreductases, including cytochrome P450 monooxygenases and short-chain dehydrogenases/reductases (SDRs), which are frequently encoded within fungal biosynthetic gene clusters.

Relationship to Xyloketal Biosynthetic Pathways

The biosynthesis of this compound is considered to be closely related to that of the xyloketals, a family of structurally similar fungal metabolites. rasmusfrandsen.dk The shared furan-fused chromene core suggests a common biosynthetic origin and likely involves a conserved set of enzymatic machinery for the construction of this key structural motif. The proposed alternative biosynthetic pathway, originating from orsellinic acid, is believed to be common to both this compound and the xyloketals. researchgate.netnih.gov The structural diversity observed between this compound and various xyloketals likely arises from variations in the precursor molecules or from the action of different tailoring enzymes in the later stages of the biosynthetic pathway.

Investigation of Alternative Biosynthetic Routes

The proposal of the orsellinic acid-derived pathway represents a significant shift from the previously considered polyketide-terpenoid hybrid route. The evidence for this alternative stems from the identification of plausible biosynthetic intermediates that were isolated alongside this compound and related xyloketals from Simplicillium sp. AHK071-01. researchgate.netnih.gov These co-metabolites strongly support a pathway involving the oxidative cleavage of orsellinic acid. At present, this is the most compelling and evidence-based hypothesis for the biosynthesis of this compound. Further research, including the identification and characterization of the biosynthetic gene cluster for this compound, is needed to definitively confirm this proposed pathway and to rule out other potential, yet undiscovered, biosynthetic routes.

Furan-Fused Chromene Skeleton Formation

The central structural feature of this compound is the 2,3,3a,9a-tetrahydro-4H-furo[2,3-b]chromene skeleton. The formation of this moiety is a key aspect of its biosynthesis. In fungi, natural products containing this skeleton are relatively rare, making their biogenesis a subject of scientific investigation. nih.govresearchgate.net

Recent studies involving the isolation of new analogues, such as simpliketals A-D and simplilactones A and B from Simplicillium sp., alongside known compounds including this compound, have shed light on this process. nih.govresearchgate.net The structural similarities among these co-isolated compounds suggest a shared biosynthetic origin. This has led to a proposed alternative biosynthetic route for the furan-fused chromene skeleton. nih.gov This newer hypothesis moves away from earlier presumptions and is based on the logical biosynthetic relationships between these newly identified, structurally similar natural products. nih.govresearchgate.net

Synthetic chemistry has also provided insights into the formation of this complex structure. Biomimetic synthetic strategies have been developed to construct the furo[2,3-b]chromene skeleton under mild conditions, suggesting plausible biological pathways. researchgate.net For instance, a bioinspired acid-triggered cascade process involving hemiacetalization, dehydration, and a [3 + 3]-type cycloaddition has been shown to diastereoselectively furnish the furo[2,3-b]chromene core. researchgate.net While these are laboratory syntheses, they demonstrate chemical possibilities that may mimic the enzymatic processes occurring in nature.

Polyketide and Terpenoid Hybrid Pathways

Initially, the biosynthesis of this compound and related compounds was presumed to follow a polyketide-terpenoid hybrid pathway. nih.govresearchgate.net Meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid precursors, are common in fungi. researchgate.net This class of compounds often features a polyketide-derived aromatic core to which a terpenoid-derived chain is attached and subsequently cyclized.

However, recent findings challenge this long-held assumption for this compound and its relatives. The isolation of several new compounds that are biosynthetically related to xyloketals and this compound has led researchers to propose an alternative pathway. nih.govresearchgate.net This new evidence suggests that the furan-fused chromene skeleton may not be generated through the conventional polyketide-terpenoid hybrid route. nih.gov The structural analysis of co-metabolites points towards a different biosynthetic logic, although the precise enzymatic steps are still under investigation. nih.govresearchgate.net

The table below summarizes the key compounds isolated from Simplicillium sp. that have influenced the revised understanding of this compound's biosynthetic pathway.

| Compound Name | Molecular Formula | Structural Class | Relevance to this compound Biosynthesis |

| Simpliketal A | C22H28O6 | Furo[2,3-b]chromene | Structurally related analogue suggesting a common biosynthetic precursor. |

| Simpliketal B | C22H28O6 | Furo[2,3-b]chromene | Structurally related analogue suggesting a common biosynthetic precursor. |

| Simplilactone A | C13H16O4 | Dihydrofuranone | Potential intermediate or shunt product in the biosynthetic pathway. |

| Simplilactone B | C13H16O5 | Dihydrofuranone | Potential intermediate or shunt product in the biosynthetic pathway. |

| This compound | C14H18O3 | Furo[2,3-b]chromene | Co-isolated with new analogues, providing a direct link to the proposed alternative pathway. nih.govresearchgate.net |

Total Synthesis of Alboatrin

Strategic Approaches to the Tricyclic Core

The construction of the signature tricyclic core of alboatrin has been approached through several distinct and elegant strategies. One of the early approaches involved an intramolecular ketene-olefin cycloaddition . This method effectively formed a key cyclobutanone intermediate, which was then subjected to an oxidative ring enlargement to furnish the central six-membered ring of the benzopyran system researchgate.net.

Another powerful strategy employs a radical cyclization as the key bond-forming event. This approach has been successfully utilized in a concise, six-step synthesis of this compound and its epimer from orcinol. The use of 1-ethylpiperidine (B146950) hypophosphite (1-EPHP) mediated the crucial radical cyclization step, demonstrating the efficiency of radical-based methodologies in constructing complex heterocyclic systems researchgate.net. This particular synthesis was also instrumental in revising the initially proposed stereochemistry of the natural product.

A third notable strategy is centered around an orthoester Claisen rearrangement of a chromenol intermediate, followed by an intramolecular cationic cyclization . This biomimetic-inspired approach provides a convenient and high-yield route to the linear tetrahydrofuranobenzopyran ring system, leading to a short and stereocontrolled synthesis of this compound researchgate.net.

Retrosynthetic Disconnections and Fragment Coupling Strategies

The diverse strategies for the synthesis of this compound's tricyclic core naturally lead to different retrosynthetic disconnections and fragment coupling plans.

The intramolecular ketene-olefin cycloaddition approach disconnects the tricyclic system at the bond formed during the [2+2] cycloaddition and the bond created in the subsequent ring expansion. This retrosynthesis leads to a substituted phenoxyacetic acid precursor, which can be assembled from simpler aromatic and aliphatic building blocks.

In the radical cyclization strategy, the key retrosynthetic disconnection is the carbon-carbon bond formed during the radical-mediated ring closure. This leads back to an acyclic precursor containing a tethered radical precursor and an acceptor. The synthesis then focuses on the efficient assembly of this acyclic intermediate.

The orthoester Claisen rearrangement and cationic cyclization strategy involves disconnecting the tetrahydrofuran (B95107) ring at the ether linkage and the bond formed during the cationic cyclization. This retrosynthetic analysis simplifies the target to a chromenol derivative and a side chain that can be coupled through the Claisen rearrangement.

Methodologies for Stereocontrolled Synthesis

The presence of multiple stereogenic centers in this compound necessitates a strong focus on stereocontrol throughout the synthetic sequence.

Diastereoselective and Enantioselective Approaches

Diastereoselectivity has been a key consideration in several synthetic routes to this compound. For instance, the reduction of cyclic hemiacetal intermediates, which often contain two stereogenic centers, has been shown to be highly stereoselective, allowing for the controlled formation of the desired diastereomer researchgate.net. Furthermore, Lewis acid-catalyzed isomerization has been observed to convert epi-alboatrin to this compound, highlighting the thermodynamic favorability of the natural product's stereochemistry and providing a potential method for correcting stereochemical outcomes researchgate.net.

While many of the reported syntheses have focused on racemic or diastereoselective approaches, the development of enantioselective methods for the construction of chiral benzofuran- and benzopyran-fused polycyclic acetals is an active area of research. The total synthesis of (+)-Alboatrin has been accomplished, indicating that enantioselective strategies have been successfully applied, though specific details of the enantioselective step are often proprietary to the research group.

Control of Contiguous Stereogenic Centers

The synthesis of molecules with contiguous stereogenic centers is a formidable challenge in organic synthesis. In the context of this compound, the relative stereochemistry of the substituents on the tetrahydrofuran and pyran rings must be carefully controlled. The stereocontrolled synthesis of this compound achieved through the orthoester Claisen rearrangement and intramolecular cationic cyclization strategy demonstrates a successful approach to controlling these contiguous stereocenters researchgate.net. The stereochemical outcome of the Claisen rearrangement and the subsequent cyclization are crucial in establishing the correct relative configuration of the final product.

Key Reaction Cascade Innovations

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to building molecular complexity.

Gold-Catalyzed Cycloisomerization Reactions in Heterocycle Construction

Gold catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems through cycloisomerization reactions. In the context of this compound synthesis, a gold-catalyzed step has been reported, highlighting the utility of this methodology. Specifically, the use of AuCl3 has been documented in a synthetic sequence leading to this compound. Gold catalysts are known to activate alkynes and allenes towards nucleophilic attack, facilitating the formation of heterocyclic rings under mild conditions. While the precise details of the gold-catalyzed step in the this compound synthesis are part of a larger synthetic scheme, its inclusion points to the growing importance of such methods in the efficient construction of natural product scaffolds.

Generation and Reactivity of o-Quinone Methide Intermediates

A significant approach to the synthesis of this compound involves the generation of o-quinone methide intermediates. These reactive species are believed to be key in the biogenesis of complex benzopyran natural products like this compound. nih.gov The synthetic strategy mimics this proposed biosynthetic pathway, where a hetero Diels-Alder cycloaddition occurs between an o-quinone methide and an olefin. nih.govresearchgate.net

Experimental evidence supports this hypothesis, with a biomimetic synthesis of (±)-Alboatrin being successfully achieved. nih.gov A new and efficient method for generating the o-quinone methide intermediate from o-methyleneacetoxy-phenols has been developed specifically for this purpose. nih.gov This approach provides a convergent and effective route to the core benzopyran structure of this compound. The reactivity of the o-quinone methide intermediate is harnessed in a [4+2] cycloaddition to stereoselectively form the key cyclic ketal intermediate, demonstrating a powerful application of biomimetic principles in total synthesis. researchgate.net

Radical Cyclization Reactions with Hypophosphite Reagents

Radical cyclization reactions offer an alternative and effective pathway for the synthesis of this compound. wikipedia.org One reported synthesis utilizes 1-Ethylpiperidine hypophosphite (1-EPHP) in a crucial radical cyclization step. researchgate.net This six-step synthesis from orcinol successfully produces both this compound and its epimer. researchgate.net

Radical cyclizations are powerful transformations that proceed through radical intermediates to form cyclic products. wikipedia.org In this context, the reaction is initiated to form a radical which then undergoes an intramolecular cyclization. The resulting cyclized radical is subsequently quenched to yield the final product. wikipedia.org The use of hypophosphite reagents in these reactions is advantageous as they are effective radical initiators and chain-propagating agents. This particular synthesis was instrumental in demonstrating that the stereochemistry of the originally proposed structure for this compound required revision. researchgate.net

Intramolecular Ketene-Olefin [2+2] Cycloadditions

The construction of the this compound framework has also been accomplished using an intramolecular [2+2] cycloaddition between a ketene and an olefin. This method is a significant strategy for preparing cyclobutanones, which are versatile synthetic intermediates. orientjchem.org In the synthesis of this compound, an (o-alkenylphenoxy)ketene is generated in situ from the corresponding acid chloride by treatment with triethylamine. researchgate.net

Biomimetic Synthesis Principles and Applications

Biomimetic synthesis, which is inspired by natural biosynthetic pathways, has been a cornerstone in the development of synthetic routes to this compound. wikipedia.org The biogenesis of this compound is hypothesized to involve a hetero Diels-Alder reaction with an o-quinone methide intermediate. nih.govdocumentsdelivered.com Synthetic chemists have successfully translated this hypothesis into a practical laboratory synthesis. nih.gov

This biomimetic approach involves generating the o-quinone methide from a suitable precursor, which then reacts with an olefin dienophile in a cycloaddition reaction to construct the benzopyran core of this compound. nih.gov The successful application of this principle not only provides an efficient route to this compound but also lends experimental support to the proposed biosynthetic pathway. nih.govnih.gov This strategy exemplifies how understanding the principles of biosynthesis can lead to the design of elegant and efficient total syntheses of complex natural products. wikipedia.org

Comparative Analysis of Diverse Synthetic Routes

Several distinct synthetic routes to this compound have been reported, each with its own merits and drawbacks. A comparative analysis of these routes based on efficiency, atom economy, selectivity, and yield provides valuable insights into the strategic challenges of synthesizing this natural product.

Efficiency and Atom Economy Considerations

Biomimetic Route (via o-Quinone Methide): This approach is often highly efficient due to its convergent nature. The key hetero Diels-Alder reaction is an addition reaction, which is inherently atom-economical as all atoms of the reactants are incorporated into the product. msd-life-science-foundation.or.jpnih.gov This strategy can lead to a short and high-yielding synthesis. researchgate.net

Radical Cyclization Route: While effective, radical syntheses can sometimes have lower atom economy depending on the reagents used for radical initiation and propagation. For instance, the use of tin hydrides, a common method in radical chemistry, can introduce stoichiometric tin-containing byproducts. princeton.edu However, the use of hypophosphite reagents can offer a more atom-economical alternative.

Below is a comparative table summarizing the atom economy of the key reaction types.

| Synthetic Strategy | Key Reaction Type | Atom Economy Principle | Reference |

| Biomimetic Synthesis | Hetero Diels-Alder Cycloaddition | High; Addition reactions incorporate all reactant atoms into the product. | msd-life-science-foundation.or.jp |

| Radical Cyclization | Radical Addition/Cyclization | Moderate to High; Depends on the initiator and quenching agent used. | princeton.edu |

| Cycloaddition Route | [2+2] Ketene-Olefin Cycloaddition | High; A pericyclic reaction that is inherently atom-economical. | nih.gov |

Selectivity and Yield Profiles of Reported Syntheses

The radical cyclization route was significant as it enabled the synthesis of both this compound and its epimer, which was crucial for correcting the initial stereochemical assignment of the natural product. researchgate.net The stereoselectivity in radical cyclizations can often be controlled by the substrate's conformation during the transition state.

A unique observation in one of the synthetic routes was a Lewis acid-catalyzed isomerization of epi-alboatrin to this compound, which provided a method to improve the yield of the desired natural product. researchgate.net

The following table provides a qualitative comparison of the different synthetic approaches.

| Synthetic Route | Key Strengths | Reported Challenges | Overall Yield Profile | Selectivity |

| o-Quinone Methide | Biomimetic, convergent, high atom economy | Sensitive intermediates | Reported as high yield | Stereocontrolled |

| Radical Cyclization | Effective for core construction, enabled stereochemical correction | Potential for side reactions, moderate atom economy | Good | Can produce epimers |

| Ketene-Olefin [2+2] | Direct formation of cyclobutane intermediate | Low yields in some non-cycloaddition steps | Reported as low in early routes | Good |

Synthesis of Stereoisomers and Structurally Related Analogues

The stereochemical complexity of this compound presents both a challenge and an opportunity for synthetic chemists. The precise spatial arrangement of its atoms is critical to its biological activity, making the synthesis of its stereoisomers a key area of investigation. Furthermore, the synthesis of structurally related analogues, particularly the xyloketals, provides valuable insights into the essential structural motifs required for bioactivity.

One of the notable achievements in this area is the synthesis of epi-alboatrin , a diastereomer of the natural product. A unique Lewis acid-catalyzed isomerization has been observed, enabling the conversion of the epi-form back to the naturally occurring this compound, highlighting the thermodynamic stability of the latter. nih.gov This transformation underscores the delicate stereochemical balance within the molecule and provides a strategic approach to access the desired isomer.

The synthesis of analogues has largely focused on the xyloketal family, which shares a common structural core with this compound. A highly efficient method has been developed for the preparation of demethyl analogues of xyloketals A, B, C, D, and G. ubd.edu.bnresearchgate.net This approach, featuring a boron trifluoride diethyl etherate-promoted electrophilic aromatic substitution, has yielded some analogues in up to 93% yield, demonstrating its robustness and potential for generating a diverse library of related compounds. ubd.edu.bn

The chemoenzymatic synthesis of (+)-xyloketal B represents a significant advancement in achieving stereocontrol. figshare.com This strategy leverages the selectivity of enzymes to introduce key stereocenters, a powerful tool for overcoming the challenges of traditional asymmetric synthesis.

Below is a data table summarizing the synthesis of selected this compound stereoisomers and structurally related analogues, based on available research findings.

| Compound | Key Synthetic Strategy | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| epi-Alboatrin | Lewis Acid-Catalyzed Isomerization | Not specified | Not specified | Not specified | nih.gov |

| Demethyl Xyloketal A Analogue | BF₃·OEt₂-promoted electrophilic aromatic substitution | 3-hydroxymethyl-2-methyl-4,5-dihydrofuran, corresponding phenol | up to 93% | Not specified | ubd.edu.bnresearchgate.net |

| (+)-Xyloketal B | Chemoenzymatic Synthesis | Biocatalytic benzylic hydroxylation, [4+2] cycloaddition | Not specified | Stereoselective | figshare.com |

| Xyloketal A Analogs (121 & 122) | Extension of xyloketal D and G synthesis | Enone 118, phloroglucinol (B13840) 116 | Not specified | Not specified | researchgate.net |

| Xyloketal B Analogs (119 & 120) | Extension of xyloketal D and G synthesis | Enone 118, phloroglucinol 116 | Not specified | Not specified | researchgate.net |

Contemporary Challenges and Future Directions in Chemical Synthesis

Despite the notable successes in the synthesis of this compound and its congeners, several challenges persist, paving the way for future research endeavors.

Challenges:

Stereochemical Control: Achieving complete and predictable stereocontrol remains a primary hurdle. The complex polycyclic framework of this compound contains multiple stereocenters, and the development of highly diastereoselective and enantioselective methods is crucial. rsc.orgnih.gov While progress has been made, the synthesis of specific, less stable stereoisomers in high purity continues to be a formidable task.

Scalability: The translation of laboratory-scale syntheses to larger-scale production is often problematic. Reagents and reaction conditions that are effective on a small scale may not be feasible for the synthesis of gram quantities of material needed for preclinical and clinical studies.

Future Directions:

Development of Novel Synthetic Methodologies: The exploration of new catalytic systems, including organocatalysis and transition-metal catalysis, holds promise for developing more efficient and selective reactions for the construction of the this compound scaffold. Cascade reactions, which allow for the formation of multiple bonds in a single operation, are particularly attractive for streamlining synthetic sequences.

Exploration of Biosynthetic Pathways: A deeper understanding of the biosynthetic pathways of this compound and related natural products can inspire the development of biomimetic synthetic strategies. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, are expected to play an increasingly important role. figshare.com

Analogue-Focused Synthesis for SAR Studies: The continued synthesis of a diverse range of structurally related analogues is critical for delineating the pharmacophore of this compound and optimizing its biological activity. This includes modifications to the aromatic core, the polycyclic system, and the various substituents.

Application of Flow Chemistry and Automation: The use of flow chemistry and automated synthesis platforms can help to address the challenges of scalability and reproducibility. These technologies allow for precise control over reaction parameters and can facilitate the rapid optimization of reaction conditions.

The journey of this compound synthesis is far from over. The ongoing efforts to conquer the existing challenges and explore new synthetic frontiers will not only provide access to this important natural product and its analogues but also contribute to the broader advancement of organic synthesis. The insights gained from these endeavors will undoubtedly pave the way for the discovery and development of new therapeutic agents.

Biological Roles and Mechanistic Investigations

Phytotoxic Activity and Its Biological Significance

Alboatrin is recognized primarily for its phytotoxic properties, which contribute to the pathogenic nature of the fungus Verticillium albo-atrum. The compound's ability to inhibit plant growth is a key factor in the development of vascular wilt disease in susceptible host plants.

This compound is a key player in the pathogenesis of vascular wilt disease in alfalfa (Medicago sativa), caused by the fungus Verticillium albo-atrum. This disease is a significant threat to alfalfa production, leading to substantial yield losses. The fungus colonizes the xylem vessels of the plant, and the production of phytotoxic metabolites like this compound is a crucial component of its disease-causing mechanism. The presence of this compound in the vascular system contributes to the characteristic symptoms of the disease, including wilting, stunting, and eventual plant death.

Table 1: this compound and its Role in Alfalfa Vascular Wilt Disease

| Pathogen | Host Plant | Disease | Phytotoxic Metabolite | Primary Effect |

| Verticillium albo-atrum | Alfalfa (Medicago sativa) | Vascular Wilt | This compound | Inhibition of root growth |

Molecular and Cellular Mechanisms of Phytotoxicity

The precise molecular and cellular mechanisms underlying this compound's phytotoxicity are not yet fully elucidated in scientific literature. However, based on the general understanding of phytotoxin interactions, several potential mechanisms can be hypothesized.

Detailed studies specifically identifying the direct molecular targets of this compound within plant cells are limited. It is plausible that, like many other phytotoxins, this compound may interact with various cellular components, leading to a cascade of detrimental effects. Potential targets could include enzymes, membrane proteins, or components of signaling pathways that are essential for normal cell function and development. Further research is required to pinpoint the specific cellular binding partners of this compound and to understand the nature of these interactions at a molecular level.

Comparative Biological Activity with Xyloketal Natural Products

This compound is structurally related to a class of natural products known as Xyloketals, which are also produced by fungi. Xyloketals exhibit a wide range of biological activities, including antioxidant, neuroprotective, and antimicrobial properties. While both this compound and various Xyloketals originate from fungal secondary metabolism and share some structural similarities, their documented biological activities differ significantly in focus.

The primary reported biological activity of this compound is its phytotoxicity. In contrast, the research on Xyloketals has largely concentrated on their potential therapeutic applications in human health, with numerous studies investigating their efficacy as antioxidants and neuroprotective agents. A direct comparative study quantifying the phytotoxic activity of this compound against that of various Xyloketal compounds is not available in the current body of scientific literature. Such a study would be valuable in understanding the structure-activity relationships that determine the specific phytotoxic effects of this compound.

Table 2: Comparison of Reported Biological Activities

| Compound Class | Primary Reported Biological Activities | Phytotoxicity |

| This compound | Phytotoxicity (inhibition of plant root growth) | Documented |

| Xyloketals | Antioxidant, neuroprotective, antimicrobial | Not a primary focus of research |

Structural Homologies and Shared Pharmacophores

This compound is a naturally occurring phytotoxic metabolite isolated from the fungus Verticillium albo-atrum. researchgate.neticp.ac.ruacs.org It shares a close structural relationship with a class of marine-derived fungal metabolites known as xyloketals. researchgate.netresearchgate.net The core chemical architecture of both this compound and xyloketals is a tetrahydrofuranobenzopyran ring system. icp.ac.ruacs.org This shared scaffold suggests a common biogenetic origin and implies that these compounds may possess similar biological activities due to the presence of shared pharmacophores. rsc.org A pharmacophore is defined as the specific ensemble of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target, ultimately triggering or blocking its biological response. The structural overlap between this compound and xyloketals, particularly in the cis-disposition of three contiguous stereogenic centers within the tetrahydrofuranobenzopyran moiety, points towards a conserved three-dimensional arrangement of atoms and functional groups that can interact with common biological targets. icp.ac.ruacs.org

Exploration of Broader Bioactivity Spectrum in Related Chemical Scaffolds

The structural similarity between this compound and xyloketals has prompted investigations into whether this compound might exhibit a similar spectrum of biological activities. Xyloketals have been shown to possess a range of potent and notable bioactivities. researchgate.netresearchgate.netresearchgate.net The following subsections detail some of the key biological roles observed in xyloketals, which provide insights into the potential bioactivities of this compound.

Acetylcholine (B1216132) Esterase Inhibition (as observed in xyloketals)

Certain members of the xyloketal family, such as xyloketal A and D, have been identified as inhibitors of acetylcholine esterase (AChE). icp.ac.ruacs.org AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant for neurological disorders such as Alzheimer's disease. The shared core structure between this compound and these active xyloketals suggests that this compound could also possess AChE inhibitory activity, making it a compound of interest for neurodegenerative disease research. icp.ac.ruacs.org

Antioxidant and Radical-Scavenging Activities (as observed in xyloketals)

Xyloketals have demonstrated significant antioxidant and radical-scavenging properties. researchgate.netresearchgate.netresearchgate.net For instance, xyloketal B has been shown to have protective effects against various pathophysiological stimuli, including oxidative stress. mdpi.com Structure-activity relationship studies on xyloketal derivatives have indicated that specific substitutions on the core scaffold are key to their antioxidative effects. mdpi.com The mechanism of action for some of these compounds is believed to involve a sequential proton loss electron-transfer (SPLET) process, allowing them to neutralize free radicals. researchgate.net Given that oxidative stress is implicated in a wide range of diseases, the potential for this compound to act as an antioxidant, based on its structural similarity to active xyloketals, is an area of significant interest.

L-Calcium Channel Modulation (as observed in xyloketals)

The biological activities of xyloketals extend to the modulation of ion channels, with reports indicating L-calcium channel inhibition. researchgate.netresearchgate.netresearchgate.net L-type calcium channels are crucial for various physiological processes, including muscle contraction and neurotransmitter release. Their modulation can have significant therapeutic implications, particularly in cardiovascular and neurological conditions. The shared tetrahydrofuranobenzopyran core in this compound suggests it might also interact with L-calcium channels, although specific studies on this compound's activity in this area are less documented.

Insights into Glioblastoma Cell Proliferation Modulation (as observed in xyloketals)

Research has indicated that xyloketals can suppress the proliferation of glioblastoma cells. researchgate.netresearchgate.netresearchgate.net Glioblastoma is an aggressive form of brain cancer with limited treatment options. The ability of xyloketals to inhibit the growth of these cancer cells highlights their potential as anticancer agents. The structural analogy between this compound and these bioactive xyloketals provides a rationale for investigating this compound's potential antiproliferative effects on glioblastoma and other cancer cell lines.

Relevance to Neonatal Hypoxic-Ischemic Brain Injury (as observed in xyloketals)

Xyloketal B has been investigated for its neuroprotective effects in the context of neonatal hypoxic-ischemic brain injury. researchgate.net This condition, caused by oxygen deprivation to the brain during birth, can lead to severe neurological damage. Xyloketal B was found to reduce neuronal cell death induced by oxygen-glucose deprivation and decrease infarct volume in an in vivo model of neonatal hypoxic-ischemic brain injury. researchgate.net These protective effects are attributed, at least in part, to its antioxidant properties. The structural relationship with xyloketal B suggests that this compound could also possess neuroprotective properties relevant to this and other forms of ischemic brain injury.

Advanced Research Methodologies Applied to Alboatrin Studies

High-Throughput Screening for Mechanistic Hypothesis Generation

High-Throughput Screening (HTS) is a powerful drug discovery process that allows for the rapid testing of large numbers of chemical and biological compounds against specific biological targets or phenotypic responses. japsonline.combmglabtech.com While direct application of HTS specifically for generating mechanistic hypotheses for Alboatrin itself is not explicitly detailed in the search results, HTS is broadly used in natural product research to identify compounds with specific activities, which then leads to investigations into their mechanisms of action. japsonline.comfraunhofer.de

HTS involves several key steps, including sample and library preparation, assay development suitable for automation, configuration of robotic workstations, and data acquisition and handling. bmglabtech.com Various detection techniques, such as fluorescence resonance energy transfer (FRET) and homogeneous time-resolved fluorescence (HTRF), are employed in HTS assays. japsonline.comfraunhofer.de The primary goal is to identify "hits" or "leads" that show a desired effect on a target, providing starting points for further mechanistic studies. bmglabtech.com

In the context of studying compounds like this compound, HTS could be applied to:

Screen libraries of potential targets (e.g., enzymes, receptors) against this compound to identify proteins it interacts with.

Screen this compound against various cellular pathways or phenotypic assays to observe its effects and generate hypotheses about the underlying mechanisms.

Identify synergistic or antagonistic effects when this compound is combined with other compounds.

Although specific data tables from HTS studies on this compound were not found, the methodology's capacity to rapidly assess interactions or effects on a large scale makes it valuable for initial hypothesis generation regarding how this compound exerts its phytotoxic effects or interacts with biological systems.

Proteomic and Metabolomic Approaches for Target Identification

Proteomics and metabolomics, as parts of multi-omics approaches, are increasingly applied in drug discovery and development to understand biological systems comprehensively and identify potential therapeutic targets. nih.govmetwarebio.comnih.gov

Proteomics focuses on the large-scale study of proteins, while metabolomics involves the systematic identification and quantification of small-molecule metabolites. nih.govnih.govmdpi.com By analyzing changes in protein expression profiles (proteomics) or metabolite levels (metabolomics) in biological systems treated with a compound like this compound, researchers can gain insights into the pathways and specific molecules affected. nih.govplos.org

Proteomic techniques, including isotope-coded affinity tags, stable isotopic labeling by amino acids in cell culture (SILAC), and isobaric tags for relative and absolute quantification (iTRAQ), are utilized for target and lead identification. nih.gov Metabolomics, while considered less developed than genomics and proteomics, significantly contributes to drug development through systems biology approaches and is used in applications spanning target identification to toxicological analysis. nih.gov Mass spectrometry-based metabolomics, particularly LC/MS, is a key method for identifying changes at the small-molecule level and has been applied to discover metabolic targets. mdpi.com

In studies involving plant interactions with compounds like o-coumaric acid, which, like this compound, is a phenolic compound with inhibitory effects, quantitative proteomics and metabolomics have been used to reveal response mechanisms and identify differentially accumulated proteins and metabolites. plos.org This type of approach could be mirrored in this compound research to:

Identify proteins whose expression or modification levels change in response to this compound exposure, potentially revealing direct or indirect targets.

Analyze alterations in metabolic pathways and the accumulation or depletion of specific metabolites, providing clues about enzymatic targets or affected biological processes. nih.gov

While specific proteomic or metabolomic data tables directly related to this compound target identification were not found, the general application of these technologies in natural product research for understanding mechanisms and identifying targets is well-established. nih.govnih.govmdpi.com

Advanced Imaging Techniques for Cellular Localization and Effects

Advanced imaging techniques, such as confocal microscopy and live imaging, are essential tools for visualizing the cellular localization of compounds and observing their effects on cellular structures and processes. nih.govnih.gov These techniques provide spatial and temporal information that is crucial for understanding how a compound interacts with cells.

Fluorescent labeling is a common strategy used with imaging techniques to track the movement and distribution of compounds within cells. nih.govresearchgate.net By conjugating a fluorescent tag to this compound (if chemically feasible without altering its activity), researchers could visualize its uptake by cells, its distribution within different organelles, and its potential co-localization with specific cellular components. nih.gov

Imaging can also reveal the morphological changes or cellular events induced by this compound, such as programmed cell death or alterations in organelle structure, as demonstrated in studies with other natural products. nih.gov High-content imaging, which combines automated microscopy with quantitative image analysis, allows for the simultaneous assessment of multiple cellular parameters, providing a more comprehensive understanding of this compound's cellular effects. fraunhofer.de

Although specific examples of advanced imaging studies detailing this compound's cellular localization or effects were not found, the methodology is fundamental for:

Determining if this compound enters cells and, if so, where it accumulates.

Observing dynamic interactions between this compound and cellular components.

Characterizing the cellular phenotype resulting from this compound exposure.

Computational Modeling for Ligand-Target Interactions

Computational modeling, including techniques like molecular docking and dynamics simulations, is widely used to predict and analyze the interactions between ligands (such as small molecules like this compound) and their potential protein targets. nih.govacs.org These methods provide theoretical insights into binding affinities, interaction sites, and the conformational changes that may occur upon binding.

Computational studies can utilize the known three-dimensional structure of a target protein (obtained through techniques like X-ray crystallography or cryo-EM) and the chemical structure of this compound (PubChem CID 10955489) nih.gov to predict how this compound might bind to the protein's active site or other relevant regions. nih.govacs.org This involves algorithms that explore different binding poses and calculate scoring functions to estimate binding strength.

Computational modeling can be used to:

Predict potential protein targets for this compound based on structural similarity to known ligands or the presence of suitable binding pockets.

Estimate the binding affinity of this compound to a hypothesized target protein.

Provide a molecular-level understanding of the interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. nih.gov

Guide the design of experiments to validate predicted interactions.

While specific computational modeling studies focused on this compound's ligand-target interactions were not found in the search results, computational approaches are a standard part of modern drug discovery and chemical biology research, often used in conjunction with experimental methods to elucidate the mechanisms of action of natural products. acs.orgresearchgate.net

Isotopic Labeling and Tracing in Biosynthetic Pathway Studies

Isotopic labeling and tracing experiments are indispensable for elucidating the biosynthetic pathways of natural products. frontiersin.orgviper.ac.innih.govrsc.org This technique involves introducing precursors labeled with stable isotopes (e.g., 2H, 13C, 15N, 18O) into the biological system that produces the compound (e.g., the fungus Verticillium alboatrum in the case of this compound). frontiersin.orgviper.ac.in By tracking the incorporation of these isotopes into the final product, researchers can identify the intermediates and the sequence of enzymatic reactions involved in its biosynthesis. frontiersin.orgnih.gov

Stable isotopes are preferred for biological investigations, particularly 13C and 2H, and their incorporation is typically detected using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.orgviper.ac.in Strategically positioned isotopic labels can provide information about structural rearrangements and transformations that occur during the biosynthetic process. frontiersin.org

Studies on the biosynthesis of natural products often involve feeding labeled precursors to the producing organism and then isolating and analyzing the target compound to determine where the isotopes have been incorporated. frontiersin.orgviper.ac.inbiorxiv.org This allows researchers to propose and validate biosynthetic routes. For example, isotopic labeling has been used to investigate the biosynthesis of other complex natural products, helping to identify plausible intermediates and understand metabolic networks. frontiersin.orgbiorxiv.org

In the context of this compound, isotopic labeling studies could be used to:

Identify the primary building blocks or precursors utilized by Verticillium alboatrum to synthesize this compound.

Trace the metabolic transformations of these precursors into the this compound structure.

Potentially differentiate between alternative proposed biosynthetic routes, such as a polyketide-terpenoid hybrid pathway or an alternative route involving a furan-fused chromene skeleton. rsc.orgresearchgate.net

Investigate the enzymes involved by studying the fate of labeled intermediates in enzyme assays.

While detailed isotopic labeling studies specifically on the biosynthesis of this compound were not found, the principle and application of this methodology are well-established in natural product biosynthesis research and would be crucial for fully understanding how this compound is produced in nature. nih.govrsc.org Some research suggests a potential biomimetic pathway involving an o-quinone methide intermediate, which could be investigated using labeling studies. acs.org

Future Perspectives in Alboatrin Research

Unresolved Aspects in Biosynthesis and Chemoenzymatic Synthesis

The precise biosynthetic pathway leading to alboatrin in Verticillium albo-atrum is not yet fully elucidated. While a previously presumed polyketide-terpenoid hybrid pathway was considered, recent findings suggest an alternative biosynthetic route involving the generation of a furan-fused chromene skeleton based on the structural similarity to other compounds isolated from Simplicillium sp. AHK071-01. researchgate.net Further research is needed to definitively map the enzymatic steps and intermediates involved in this compound biosynthesis.

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful approach for accessing complex natural products like this compound. chemrxiv.orgpku.edu.cnnih.gov While chemoenzymatic strategies have been successfully applied to the synthesis of related compounds and complex molecules, specific unresolved aspects remain concerning their application to this compound. chemrxiv.orgpku.edu.cnnih.govnih.govamazonaws.com Challenges often lie in identifying suitable enzymes for specific transformations, optimizing reaction conditions for compatibility between chemical and enzymatic steps, and achieving high stereo- and regioselectivity. pku.edu.cnnih.govnih.govamazonaws.com Future work will focus on identifying novel enzymes or engineering existing ones to catalyze key steps in an this compound chemoenzymatic route, potentially offering more efficient and sustainable synthesis compared to purely chemical methods.

Development of Next-Generation Synthetic Methodologies

Several total syntheses of racemic this compound have been reported, employing various strategies including intramolecular ketene-olefin cycloaddition, radical cyclization, and biomimetic approaches utilizing o-quinone methide intermediates. citycollegekolkata.orgresearchgate.netacs.org These syntheses have sometimes revealed discrepancies in the reported spectral data for the natural product, leading to revisions of the originally assigned molecular structure. citycollegekolkata.org

Despite these advancements, the development of next-generation synthetic methodologies remains a crucial area. This includes the pursuit of more convergent, efficient, and stereoselective routes, particularly for accessing enantiomerically pure this compound. researchgate.net Methods that minimize the number of steps, improve yields, and utilize readily available starting materials are highly desirable. citycollegekolkata.org The exploration of new catalytic methods, including organocatalysis and transition-metal catalysis, could offer novel strategies for constructing the complex bicyclic acetal (B89532) core and incorporating the required stereochemistry. researchgate.net

Table 1: Reported Synthetic Approaches to Racemic this compound

| Reference | Key Strategy | Noteworthy Aspect |

| researchgate.net | Intramolecular Ketene-Olefin Cycloaddition | Generated tricyclic ring system. |

| citycollegekolkata.org | Radical Cyclization | Installed 5,6-bicyclic acetal moiety. |

| citycollegekolkata.orgacs.orgnih.gov | Biomimetic via o-Quinone Methide | New method for o-quinone methide generation applied. acs.orgnih.gov |

Comprehensive Elucidation of Molecular Mechanisms of Action

This compound's primary reported biological activity is phytotoxicity, specifically the inhibition of root growth in alfalfa. citycollegekolkata.org However, the detailed molecular mechanisms underlying this effect are not yet fully understood. Identifying the specific protein targets or cellular pathways that this compound interacts with is essential for comprehending its biological activity.

Future research should employ a combination of biochemical, cellular, and molecular techniques to probe this compound's mechanism of action. This could involve target identification studies using techniques such as activity-based protein profiling, pull-down assays, or thermal proteome profiling. unipr.it Investigating its effects on key plant cellular processes, such as cell division, cell wall synthesis, or hormone signaling, could provide valuable insights. core.ac.uk Furthermore, exploring potential interactions with cellular organelles, similar to studies on other natural products, could reveal novel mechanisms. unipr.it

Exploration of Structure-Activity Relationships beyond Phytotoxicity

While this compound is known for its phytotoxicity, its potential biological activities beyond this domain remain largely unexplored. Natural products with similar structural features, such as the xyloketals, have demonstrated a range of bioactivities, including acetylcholine (B1216132) esterase inhibition, antioxidant activity, and activity against certain cancer cell lines. researchgate.netresearchgate.net

Future studies should systematically investigate the structure-activity relationships (SAR) of this compound and its derivatives against a broader spectrum of biological targets. This involves synthesizing a library of this compound analogs with modifications at different positions of the molecule and evaluating their activity in various biological assays. nih.govresearchgate.net This research could uncover novel therapeutic or agrochemical applications for this compound or its derivatives. Understanding how structural modifications influence activity will be crucial for rational design of compounds with desired properties and reduced off-target effects.

Potential for Derivatization in Chemical Biology Research

This compound's unique structural scaffold presents opportunities for derivatization and application in chemical biology research. Chemical biology often utilizes small molecules as probes to study complex biological systems. mdpi.comthegauntgroup.com By chemically modifying this compound, researchers could create tools to investigate specific biological processes or targets.

Potential derivatization strategies include the introduction of functional groups for tagging (e.g., fluorescent tags, affinity tags), immobilization on solid supports, or conjugation to biomolecules. researchgate.netrsc.org These this compound conjugates could be used for imaging studies, target validation, or the development of new chemical tools. thegauntgroup.comrsc.org The development of bioorthogonal reactions compatible with the this compound scaffold would further expand its utility in live-cell imaging and other biological applications. rsc.org

Table 2: Potential Derivatization Strategies for this compound

| Strategy | Potential Application |

| Introduction of Tags | Imaging, Target Identification |

| Immobilization | Affinity Studies, Screening |

| Conjugation to Biomolecules | Probing Protein Interactions, Targeted Delivery |

| Bioorthogonal Chemistry | Live-Cell Studies |

常见问题

Q. How was the structural elucidation of Alboatrin achieved, and what spectroscopic techniques were pivotal?

this compound’s structure was determined using a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. The initial isolation from Verticillium albo-atrum provided key spectral data, while synthetic confirmation via a 6-step route validated the proposed framework . Researchers should prioritize cross-validation between synthetic and natural samples to resolve ambiguities in stereochemical assignments.

Q. What are the established synthetic routes for this compound, and what reagents enable critical bond-forming steps?

The primary synthesis involves radical cyclization mediated by 1-ethylpiperidine hypophosphite (1-EPHP), starting from orcinol derivatives. Key steps include regioselective alkylation and hypophosphite-driven C–C bond formation. Yield optimization requires careful control of reaction temperature and stoichiometry . For reproducibility, detailed protocols for reagent purification (e.g., distillation of 1-EPHP under inert atmosphere) must be documented .

Q. How can researchers ensure the purity of this compound samples in phytotoxicity assays?

Use high-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) and compare retention times against synthetic standards. Elemental analysis and H/C NMR should confirm >95% purity. Contaminants from fungal extracts (e.g., polysaccharides) must be removed via size-exclusion chromatography .

Advanced Research Questions

Q. What methodological challenges arise in resolving stereochemical discrepancies in this compound’s proposed structure?

Initial structural proposals based on NMR data were revised after total synthesis revealed mismatches in diastereomeric ratios. Advanced strategies include nuclear Overhauser effect (NOE) spectroscopy for spatial proximity analysis and circular dichroism (CD) to correlate absolute configuration with bioactivity . Contradictions between synthetic and natural samples necessitate iterative refinement of spectroscopic interpretations .

Q. How can this compound’s biosynthesis pathway be inferred from its structure, and what gaps exist in current models?

The polyketide origin of this compound is hypothesized, with proposed enzymatic steps involving iterative condensation of acetate units. Gaps include unidentified tailoring enzymes (e.g., methyltransferases) and regulatory mechanisms. Isotopic labeling (e.g., C-acetate feeding) and gene knockout studies in V. albo-atrum are critical for pathway validation .

Q. What experimental design principles mitigate confounding variables in this compound’s phytotoxicity studies?

Use randomized block designs with controls for fungal metabolites (e.g., fusaric acid) and environmental stressors (e.g., drought). Dose-response curves should span 0.1–100 μM, with triplicate measurements. Confounders like host plant secondary metabolites require LC-MS/MS profiling to isolate this compound-specific effects .

Q. How should researchers address contradictory data on this compound’s mode of action across plant species?

Conduct comparative transcriptomics on susceptible (e.g., tomato) and resistant (e.g., wheat) species. Pair this with reactive oxygen species (ROS) assays and membrane permeability tests. Contradictions may arise from species-specific detoxification pathways, necessitating phylogenetic analysis of detox enzyme homologs .

Methodological and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound synthesis and bioactivity assays?

- Synthesis : Document inert gas purges, solvent batch numbers, and hypophosphite activation methods. Report yields as isolated masses and molar percentages.

- Bioassays : Standardize spore inoculation densities (e.g., 10 spores/mL) and incubation periods (e.g., 72 h at 25°C). Share raw data (e.g., lesion diameters) in supplementary materials .

Q. How can computational tools enhance this compound’s structure-activity relationship (SAR) studies?

Apply density functional theory (DFT) to model radical intermediates in C–C bond formation. Molecular docking against putative plant targets (e.g., ATP synthases) identifies key binding residues. Validate predictions via site-directed mutagenesis .

Q. What strategies align this compound research with existing literature on fungal phytotoxins?

Conduct systematic reviews using databases like SciFinder and Reaxys, filtering for "phytotoxin," "Verticillium," and "polyketide." Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses that address gaps (e.g., ecological roles of this compound in fungal virulence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。